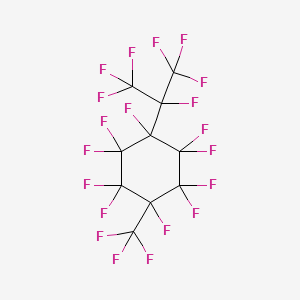

Perfluoro-p-menthane

描述

Perfluoro-p-menthane is a fully fluorinated derivative of p-menthane, a cyclic monoterpene. These properties make such compounds valuable in industrial applications such as heat transfer fluids, dielectric media, and surfactants.

属性

CAS 编号 |

423-03-0 |

|---|---|

分子式 |

C10F20 |

分子量 |

500.07 g/mol |

IUPAC 名称 |

1,1,2,2,3,4,4,5,5,6-decafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)cyclohexane |

InChI |

InChI=1S/C10F20/c11-1(2(12,8(22,23)24)9(25,26)27)4(14,15)6(18,19)3(13,10(28,29)30)7(20,21)5(1,16)17 |

InChI 键 |

FIDLBXDUENZYMV-UHFFFAOYSA-N |

规范 SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(C(C(F)(F)F)(C(F)(F)F)F)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: Perfluoro-p-menthane is typically synthesized through the perfluorination of p-menthane (1-methyl-4-isopropylcyclohexane). The process involves the hydrogenation of p-cymene to obtain p-menthane, followed by perfluorination using elemental fluorine or other fluorinating agents under controlled conditions .

Industrial Production Methods: Industrial production of perfluoro-p-menthane involves large-scale perfluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive nature of fluorine gas. The reaction conditions are carefully controlled to ensure complete fluorination and to prevent the formation of unwanted by-products .

化学反应分析

General Reaction Chemistry of Cyclic PFAS

Perfluoro-p-menthane (CF_{20) is a fully fluorinated cyclic alkane. While direct studies on this compound are absent, analogous cyclic and branched PFAS exhibit the following reactivity:

Thermal and Radical Reactions

-

Thermal Decomposition : At elevated temperatures (300–500°C), cyclic PFAS undergo C–F bond cleavage, releasing HF and forming unsaturated fluorocarbons or perfluoroolefins .

-

Radical Interactions : Reactions with hydroxyl radicals (- OH) or hydrated electrons (e) in advanced oxidation/reduction processes (AO/RPs) lead to defluorination and chain shortening .

Reductive Defluorination

-

Mechanochemical Degradation : Ball-milling with zero-valent metals (e.g., Fe) or metal oxides (e.g., LaO) induces C–F bond cleavage via electron transfer, yielding inorganic fluoride (F) and carbonaceous residues .

Comparative Data for Linear PFAS (Relevant to Cyclic Analogs)

The table below summarizes reaction pathways for linear PFAS, which may inform hypotheses about perfluoro-p-menthane’s behavior:

Electrophilic Attack

-

Fluorine’s high electronegativity stabilizes C–F bonds, making nucleophilic substitution (S2) unlikely. Instead, electron-deficient intermediates (e.g., LaO-activated species) facilitate defluorination via radical pathways .

Ring-Opening Reactions

-

Cyclic perfluorocarbons like perfluoro-p-menthane may undergo strain-driven ring-opening under mechanical stress (e.g., shear forces in ball-milling), forming linear perfluoroalkanes or olefins .

Research Gaps and Recommendations

-

Synthetic Pathways : No data exist on the synthesis or functionalization of perfluoro-p-menthane.

-

Environmental Persistence : Cyclic PFAS likely resist biodegradation due to steric hindrance and strong C–F bonds, but experimental confirmation is needed.

-

Analytical Challenges : Detection methods (e.g., LC-MS/MS, NMR) must be optimized for cyclic PFAS .

科学研究应用

Perfluoro-p-menthane has a wide range of applications in scientific research and industry:

Chemistry: Used as a solvent for highly reactive species and in the synthesis of fluorinated compounds.

Biology: Employed in studies involving fluorinated analogs of biological molecules.

Medicine: Investigated for its potential use in drug delivery systems due to its inertness and biocompatibility.

作用机制

The mechanism of action of perfluoro-p-menthane is primarily based on its chemical inertness and stability. The strong carbon-fluorine bonds prevent it from participating in most chemical reactions, making it an ideal candidate for applications requiring non-reactive environments. Its molecular targets and pathways are limited due to its inert nature, but it can interact with other fluorinated compounds and surfaces through van der Waals forces .

相似化合物的比较

Perfluoro-p-menthane belongs to the broader PFAS class, which includes linear and cyclic fluorinated compounds. Below is a comparative analysis with structurally or functionally related PFAS:

Structural and Physicochemical Properties

| Compound | Structure | Key Properties | Applications |

|---|---|---|---|

| Perfluoro-p-menthane | Cyclic | High thermal stability, low surface tension, chemical inertness | Heat transfer fluids, electronics |

| PFOA (Perfluorooctanoic acid) | Linear carboxylate | Water-soluble, surfactant properties, bioaccumulative | Textile coatings, firefighting foams |

| PFOS (Perfluorooctane sulfonic acid) | Linear sulfonate | Persistent, toxic to mammals, bioaccumulative | Electroplating, aviation hydraulics |

| Perfluoro(4-methylpent-2-ene) | Branched alkene | High reactivity in polymer synthesis, low volatility | Fluoropolymer production |

| Perfluoroperhydrophenanthrene | Polycyclic | High density, non-flammable, dielectric properties | Cooling fluids, optical coatings |

Key Observations :

- Cyclic vs. Linear Structures : Cyclic perfluorinated compounds like Perfluoro-p-menthane and perfluoroperhydrophenanthrene exhibit greater thermal and chemical stability compared to linear PFAS (e.g., PFOA, PFOS), making them suitable for high-performance industrial applications .

- Environmental Persistence : All PFAS share resistance to degradation, but cyclic structures may persist longer in sediments due to their hydrophobic nature .

- Toxicity: While PFOA and PFOS are well-documented for hepatotoxicity and endocrine disruption, data on cyclic PFAS like Perfluoro-p-menthane remain scarce.

Functional Performance

- Surfactant Efficiency : Linear PFAS (e.g., PFOS) outperform cyclic variants in surfactant applications due to their amphiphilic structure. However, cyclic compounds are preferred in niche roles requiring extreme inertness, such as semiconductor manufacturing .

- Polymer Compatibility : Branched perfluoroalkenes (e.g., Perfluoro(4-methylpent-2-ene)) are more reactive in polymerization, whereas cyclic compounds like Perfluoro-p-menthane serve as stabilizers or additives in fluoropolymer matrices .

Regulatory and Environmental Concerns

- Regulatory Status : PFOA and PFOS are restricted under the Stockholm Convention due to toxicity. Cyclic PFAS, including Perfluoro-p-menthane, are less regulated but face increasing scrutiny as "regrettable substitutes" .

- Alternatives Assessment : Fluorine-free alternatives (e.g., hydrocarbon-based surfactants) are under development but lack the performance profile of PFAS, highlighting the need for balanced risk-benefit evaluations .

生物活性

Perfluoro-p-menthane (PFPM) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article delves into the biological activity of PFPM, exploring its mechanisms of action, interactions with biological systems, and implications for health and environmental safety.

PFPM is characterized by a fully fluorinated p-menthane structure, which enhances its stability and hydrophobicity. This structure contributes to its persistence in the environment and potential bioaccumulation in living organisms. Its molecular formula is , which indicates the presence of ten carbon atoms and eighteen fluorine atoms, making it part of the broader category of per- and polyfluoroalkyl substances (PFAS).

Toxicological Effects

Research indicates that PFAS, including PFPM, can disrupt endocrine functions, affect lipid metabolism, and lead to developmental toxicity. Studies have shown that exposure to certain PFAS compounds correlates with increased serum cholesterol levels and alterations in thyroid hormone levels . Specifically, PFPM has been associated with:

- Endocrine Disruption : Alterations in hormone levels can impact growth, metabolism, and reproductive health.

- Developmental Toxicity : Animal studies have indicated potential developmental effects on mammary gland development when exposed during gestation .

Biodegradation Potential

Recent studies have highlighted the potential for biodegradation of PFAS through microbial action. For instance, specific strains of bacteria such as Pseudomonas and Acidimicrobium have shown effectiveness in degrading perfluoroalkyl acids under aerobic and anaerobic conditions . The degradation pathways may involve enzymatic reactions that transform PFPM into less harmful substances.

Microbial Degradation Studies

- Aerobic Degradation :

- Anaerobic Degradation :

Environmental Impact

The persistence of PFPM in the environment raises concerns regarding its accumulation in aquatic systems and potential impacts on wildlife. Studies have documented bioaccumulation factors for various PFAS compounds, indicating that longer-chain PFAS are more likely to accumulate in organisms .

Data Summary

常见问题

Q. What strategies optimize the extraction and quantification of Perfluoro-p-menthane from complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。